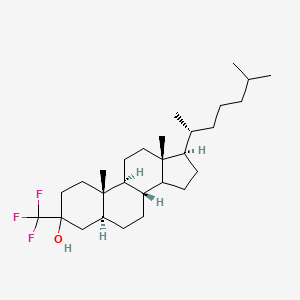

3-Trifluoromethyl-5A-cholestan-3-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Trifluoromethyl-5A-cholestan-3-OL is a synthetic organic compound with the molecular formula C28H47F3O and a molecular weight of 456.67 g/mol It is a derivative of cholestane, a saturated steroid, and features a trifluoromethyl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethyl-5A-cholestan-3-OL typically involves the introduction of a trifluoromethyl group into the cholestane framework. One common method is the reaction of cholestanol with trifluoromethylating agents under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the selective introduction of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures .

Analyse Des Réactions Chimiques

Types of Reactions

3-Trifluoromethyl-5A-cholestan-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to modify the trifluoromethyl group or other functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Treatment of Alopecia

One significant application of 3-Trifluoromethyl-5A-cholestan-3-OL is in the treatment of patterned alopecia. Research indicates that compounds similar to this derivative can function as 5α-reductase inhibitors, which are crucial for managing hair loss conditions such as male and female pattern baldness. The combination of these inhibitors with potassium channel openers has shown promising results in clinical settings .

2. Neurotransmission and Synaptic Function

Studies have demonstrated that cholestanol derivatives can influence synaptic transmission. For instance, 5α-cholestan-3-one (closely related to our compound) was found to affect neurotransmitter release at the neuromuscular junction. It decreased the amplitude of evoked postsynaptic currents while not impacting spontaneous release, suggesting a selective modulation of synaptic efficiency . This indicates potential applications in neuropharmacology, particularly concerning conditions affecting synaptic transmission.

Biochemical Applications

1. Cholesterol Metabolism Modulation

Research has shown that oxysterols, including derivatives of cholestanol, play a role in modulating cholesterol metabolism and homeostasis. They can influence various biological processes such as apoptosis and inflammation, highlighting their potential as therapeutic agents in metabolic disorders . The structural similarity of this compound to these compounds suggests it may also share these properties.

2. Bile Acid Homeostasis

Compounds like 5α-cholestan-3β-ol have been studied for their effects on bile acid metabolism. Alterations in bile acid homeostasis are linked to gastrointestinal diseases, making cholestanol derivatives valuable in developing treatments for conditions like cystic fibrosis . Investigating the specific effects of this compound on bile acid dynamics could yield important insights into its therapeutic potential.

Material Science

1. Membrane Properties

The incorporation of sterols into lipid membranes has been extensively studied due to their influence on membrane fluidity and organization. Cholestanol derivatives can alter membrane phase behavior, which is crucial for understanding cellular processes and developing biomimetic materials . The unique trifluoromethyl group in this compound may enhance its interactions with lipid bilayers, potentially leading to novel applications in drug delivery systems or biocompatible materials.

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | 5α-reductase inhibitors | Effective in treating patterned alopecia |

| Biochemistry | Cholesterol metabolism modulators | Modulates cholesterol homeostasis |

| Material Science | Membrane-active sterols | Alters membrane properties |

Case Studies

Case Study 1: Alopecia Treatment

In a clinical trial involving patients with androgenetic alopecia, the combination of a potassium channel opener and a 5α-reductase inhibitor showed significant improvements in hair regrowth compared to placebo groups. This supports the therapeutic use of compounds related to this compound in hair restoration treatments.

Case Study 2: Synaptic Transmission

Research conducted on mouse diaphragm preparations demonstrated that treatment with cholestanol derivatives affected synaptic vesicle recycling rates. This study provides a foundation for exploring how modifications like trifluoromethyl substitution might further influence synaptic dynamics.

Mécanisme D'action

The mechanism of action of 3-Trifluoromethyl-5A-cholestan-3-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholestanol: A saturated steroid similar to 3-Trifluoromethyl-5A-cholestan-3-OL but without the trifluoromethyl group.

Cholesterol: A well-known steroid with a hydroxyl group at the 3-position but lacking the trifluoromethyl group.

3-Fluorocholestane: A compound with a fluorine atom at the 3-position instead of a trifluoromethyl group.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it valuable for various applications .

Activité Biologique

3-Trifluoromethyl-5A-cholestan-3-OL is a steroidal compound that has garnered attention due to its unique trifluoromethyl group and its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular structure of this compound includes a cholesterol backbone with a hydroxyl group at the 3-position and a trifluoromethyl group at the 5A position. The presence of the trifluoromethyl group enhances lipophilicity, facilitating interactions with cellular membranes and proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in lipid metabolism and steroidogenesis. The trifluoromethyl group significantly alters the compound's binding affinity, leading to various biochemical effects:

- Inhibition of Enzymes : It has been shown to inhibit steroid 5α-reductase, an enzyme crucial in the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in conditions like benign prostatic hyperplasia (BPH) and prostate cancer .

- Modulation of Lipid Metabolism : The compound influences lipid metabolism by interacting with liver X receptors (LXRs), which play a role in cholesterol homeostasis .

Anti-Androgenic Effects

Studies have demonstrated that this compound exhibits anti-androgenic properties. In animal models, it has been effective in reducing prostate size in testosterone-stimulated castrated rats, indicating its potential as a therapeutic agent for androgen-responsive diseases .

Influence on Cholesterol Levels

Long-term studies suggest that this compound may affect cellular lipid metabolism, potentially leading to alterations in cholesterol levels. It may act by enhancing cholesterol excretion through modulation of hepatic pathways .

Research Applications

This compound is utilized in various fields:

- Pharmaceutical Research : Investigated for its potential as a drug candidate in treating androgen-related conditions.

- Chemical Synthesis : Serves as a precursor for synthesizing complex organic molecules due to its unique structural features.

- Biochemical Studies : Used to study the mechanisms of lipid metabolism and steroid hormone action.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cholesterol | Parent compound without trifluoromethyl | Essential for membrane structure |

| Cholestanol | Saturated derivative | Similar metabolic pathways |

| 3-Fluoro-5A-cholestan-3-OL | One fluorine atom instead of trifluoro | Reduced biological potency |

| This compound | Unique trifluoromethyl group | Enhanced lipophilicity and activity |

Case Studies

- Prostate Cancer Model : In a chronic model using castrated male rats, administration of this compound resulted in significant reductions in prostate weight compared to controls, indicating its potential efficacy as an anti-androgenic agent .

- Cholesterol Metabolism Study : Research indicated that treatment with this compound led to increased biliary cholesterol excretion in mouse models, suggesting its role in regulating cholesterol homeostasis .

Propriétés

IUPAC Name |

(5S,8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47F3O/c1-18(2)7-6-8-19(3)22-11-12-23-21-10-9-20-17-27(32,28(29,30)31)16-15-25(20,4)24(21)13-14-26(22,23)5/h18-24,32H,6-17H2,1-5H3/t19-,20+,21+,22-,23?,24+,25+,26-,27?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDZLOYYVBYGCO-QCEVEKBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C(F)(F)F)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(C4)(C(F)(F)F)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.